molecular formula C21H26N2O4 B5082938 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide CAS No. 313382-42-2

4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide

Cat. No.: B5082938
CAS No.: 313382-42-2
M. Wt: 370.4 g/mol
InChI Key: WVGJIJNKPBFVMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-{3-[(4-methoxybenzyl)amino]-2,2-dimethylpropyl}amine.

    Substitution: Formation of 4-halo-N-{3-[(4-halo-benzoyl)amino]-2,2-dimethylpropyl}benzamide.

Scientific Research Applications

4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl}benzamide shares structural similarities with other benzamide derivatives, such as:
    • This compound
    • This compound

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-[3-[(4-methoxybenzoyl)amino]-2,2-dimethylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,13-22-19(24)15-5-9-17(26-3)10-6-15)14-23-20(25)16-7-11-18(27-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGJIJNKPBFVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)OC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184057
Record name Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313382-42-2
Record name Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313382-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N′-(2,2-dimethyl-1,3-propanediyl)bis[4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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